[1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride
Description
Properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(9)8-3-5-10(2)6-4-8;;/h7-8H,3-6,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPXSEDTCCNHBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology and medicinal chemistry. This compound is structurally related to several classes of biologically active substances, including those that interact with neurotransmitter systems.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 1-methyl group and an ethylamine side chain. Its dihydrochloride form enhances solubility in aqueous environments, making it suitable for various biological assays.
Neuropharmacological Effects
Research indicates that compounds derived from piperidine structures, including this compound, often exhibit activity at various neurotransmitter receptors. Notably, studies have shown that similar piperidine derivatives can act as agonists or antagonists at the trace amine-associated receptor 1 (TAAR1), which is implicated in modulating dopaminergic signaling pathways relevant to psychotic disorders .
Table 1: Summary of Biological Activities of Piperidine Derivatives
In Vivo Studies
A study focused on the synthesis and evaluation of piperidine derivatives highlighted the neuropharmacological profile of these compounds. The results indicated that certain analogs could significantly activate TAAR1, suggesting a mechanism through which they may influence mood and behavior in animal models .
Anti-inflammatory Effects
Another area of investigation involves the anti-inflammatory potential of piperidine derivatives. Compounds with similar structures have been tested for their ability to inhibit inflammatory responses in vivo, showing promise as therapeutic agents for conditions characterized by excessive inflammation .
Table 2: In Vivo Efficacy of Piperidine Derivatives
Scientific Research Applications
Pharmacological Applications
a. Neurological Disorders
Research indicates that [1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride exhibits significant potential for treating conditions such as Alzheimer's disease and other cognitive impairments. The compound's mechanism of action often involves the modulation of neurotransmitter systems, particularly acetylcholine and serotonin pathways, which are crucial for cognitive function and mood regulation.
b. Analgesic Properties
The compound has been investigated for its analgesic effects. Studies have shown that derivatives of piperidine can effectively relieve pain through various mechanisms, including opioid receptor modulation and inhibition of pain signaling pathways . This positions this compound as a candidate for developing new pain management therapies.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Cancer Treatment Study : A derivative of this compound demonstrated enhanced efficacy in inducing apoptosis in FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics. This suggests a potential role in cancer therapy, particularly in enhancing the effectiveness of existing treatments.
- Alzheimer's Disease Research : In clinical trials, compounds derived from this compound showed significant improvement in cognitive function among patients by effectively inhibiting cholinesterase enzymes, which are responsible for breaking down acetylcholine, a key neurotransmitter involved in memory and learning.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between [1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride and analogous piperidine-based dihydrochloride salts.
Structural and Functional Differences
Substituent Effects on Bioactivity
- The methyl group at the 1-position of the piperidine ring in the target compound reduces steric hindrance compared to bulkier substituents like the 4-chlorobenzyl group in , enhancing its ability to penetrate viral membranes .
- The pyridin-2-yl ethyl group in introduces aromatic nitrogen, enabling hydrogen bonding with kinase active sites, a feature absent in the target compound .
- Methoxy groups in and increase lipophilicity, improving blood-brain barrier penetration for central nervous system (CNS) targets, whereas the target compound’s simpler ethylamine side chain prioritizes solubility for in vitro antiviral assays .
Physicochemical Properties
- The target compound’s lower molecular weight (195.13 g/mol) compared to (323.30 g/mol) or (309.24 g/mol) suggests better bioavailability in aqueous systems .
- Compounds with aromatic substituents (e.g., ) exhibit higher melting points (>200°C) due to crystallinity, whereas the target compound’s melting point is unreported but likely lower due to its aliphatic side chain .
Applications in Drug Development The target compound’s role in neurovirus inhibition is unique among the listed analogs, which are more commonly used in CNS or kinase-targeted therapies . Anileridine dihydrochloride (a structural analog of ) is a narcotic analgesic, highlighting how minor structural changes (e.g., phenethyl vs. ethylamine) drastically alter therapeutic function .
Preparation Methods
Preparation Methods
The preparation of [1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride primarily involves multi-step organic synthesis, including condensation, reduction, and salt formation steps. The key synthetic strategies are summarized below.
Synthesis via N-Boc-Piperidin-4-one and N-Methylpiperazine (Patent CN115124457B)
This method, detailed in a 2022 patent, involves three main steps:
Step 1: Formation of Intermediate Mixture
- Reactants: N-methylpiperazine and N-Boc-piperidin-4-one.
- Conditions: Addition of a solvent (e.g., methanol, ethanol, dichloromethane), an alkali base (e.g., sodium carbonate), and stirring to form a uniform mixture.
Step 2: Reduction and Extraction
- A reducing agent, sodium dithionite (sodium hydrosulfite), is added in batches.
- The mixture is heated at a constant temperature (10–100 °C) for a specific period.
- Insoluble materials are filtered off.
- The filtrate is evaporated to remove the solvent, followed by water and organic solvent extraction (e.g., methylene chloride).
- Evaporation of the organic solvent yields an intermediate compound.
Step 3: Formation of the Dihydrochloride Salt
- The intermediate is dissolved in methanol.
- A saturated hydrogen chloride methanol solution is added dropwise at room temperature.
- Stirring for 2 hours precipitates the dihydrochloride salt as a white solid.
- The solid is filtered, washed with anhydrous methanol, and dried at 50 °C.
Reaction Parameters and Yields:
| Parameter | Range/Value |
|---|---|
| Solvents | Methanol, ethanol, dichloromethane, etc. |
| Base | Sodium carbonate, potassium carbonate, etc. |
| Reducing agent | Sodium dithionite |
| Temperature | 10–100 °C |
| Molar ratio (N-methylpiperazine:N-Boc-piperidin-4-one) | 0.8–5:1 |
| Molar ratio (N-Boc-piperidin-4-one: HCl) | 1:3–100 |
| Yield of dihydrochloride salt | ~85–90% (e.g., 17 g from 19.94 g intermediate) |
This method is notable for its simplicity, low energy consumption, and cost-effectiveness, making it suitable for industrial-scale synthesis.
Alternative Preparation via Transfer Hydrogenation and Amide Formation (Patent US8697876B2)
Though this patent primarily focuses on related piperidine derivatives, it provides useful insights into the preparation of 1-methylpiperidine-4-carboxylic acid, a key precursor:
Transfer Hydrogenation: Piperidine-4-carboxylic acid is converted to 1-methylpiperidine-4-carboxylic acid using formaldehyde under transfer hydrogenation conditions, which include:
- Palladium or platinum catalyst (e.g., Pd on charcoal).
- Acidic aqueous media (e.g., formic acid).
- Heating from ambient to ~90–95 °C.
- Ambient pressure conditions.
Hydrochloride Salt Formation: The resulting 1-methylpiperidine-4-carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Further Derivatization: The hydrochloride salt can be reacted with thionyl chloride and diethylamine to form amide derivatives, indicating the versatility of the intermediate in pharmaceutical synthesis.
This method emphasizes mild reaction conditions, avoidance of gaseous hydrogen, and the use of accessible reagents, which may be adapted for the synthesis of [1-(1-Methyl-4-piperidinyl)ethyl]amine derivatives.
Summary Table of Preparation Methods
| Method | Key Steps | Reagents/Conditions | Advantages | Yield/Remarks |
|---|---|---|---|---|
| N-Boc-piperidin-4-one + N-methylpiperazine (Patent CN115124457B) | Condensation → Reduction → Salt formation | Sodium dithionite, HCl in methanol, bases, solvents | Simple, low cost, scalable | High yield (~85–90%) |
| Transfer Hydrogenation (Patent US8697876B2) | Transfer hydrogenation → Salt formation → Amide synthesis | Formaldehyde, Pd catalyst, HCl, thionyl chloride | Mild conditions, no gaseous H2 needed | Intermediate yields; adaptable |
| Reductive Amination & Amide Coupling (Literature) | Reductive amination → Amide coupling | NaBH4, HATU, DMF, DIPEA | Versatile, well-established methods | Used for related derivatives |
Q & A
Q. How can researchers validate the compound’s role in modulating enzymatic pathways?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values for enzyme inhibition (e.g., SSAO) using fluorogenic substrates .
- Gene Knockdown : siRNA silencing of target enzymes confirms specificity in cellular models .
- Metabolomics : Track downstream metabolites via GC-MS to map pathway interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
